Superior Cytotoxic Potency Against Leukemia Cells Compared to Fludarabine in Nucleoside Transporter-Competent Models
In a comparative in vitro study using CEM leukemia cells, which express the human equilibrative nucleoside transporter 1 (hENT1), cladribine demonstrated significantly greater cytotoxic potency than fludarabine [1].
| Evidence Dimension | IC50 for inhibition of cell proliferation |
|---|---|
| Target Compound Data | 0.05 µM in CEM (hENT1+) cells |
| Comparator Or Baseline | Fludarabine: 1.5 µM in CEM (hENT1+) cells |
| Quantified Difference | Cladribine is 30-fold more potent (IC50 ratio 1.5 / 0.05) |
| Conditions | CEM cell line, 48-hour continuous exposure, cell proliferation measured by electronic particle counting |
Why This Matters
This 30-fold difference in potency in a transporter-competent cell model highlights a significant functional distinction that may inform the selection of the more potent agent for in vitro or in vivo studies where high intrinsic activity against hematologic cells is a priority.
- [1] CEM cell cytotoxicity comparison. Data from: Damaraju VL, et al. Mol Pharmacol. 2003;63(5):1082-92. View Source
